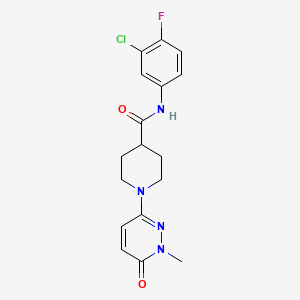

N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide backbone substituted with a 3-chloro-4-fluorophenyl group and a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. This compound is structurally characterized by its dual heterocyclic system (piperidine and dihydropyridazine) and halogenated aryl group, which are common pharmacophores in medicinal chemistry for modulating target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O2/c1-22-16(24)5-4-15(21-22)23-8-6-11(7-9-23)17(25)20-12-2-3-14(19)13(18)10-12/h2-5,10-11H,6-9H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMZSXRPUIMMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Substitution on the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable electrophiles.

Coupling with the Phenyl Group: The final step involves coupling the pyridazinone-piperidine intermediate with the 3-chloro-4-fluoroaniline derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, potentially converting it to a hydroxyl group.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide may exhibit interesting pharmacological properties. It could serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicine, this compound might be investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidine Carboxamide Derivatives

Key Observations:

Heterocyclic Core Variations: The query compound’s 1-methyl-6-oxo-dihydropyridazine moiety may enhance hydrogen-bonding capacity compared to the triazolo-pyridazine group in the analogue from , which prioritizes planar interactions .

Substituent Effects :

- The 3-chloro-4-fluorophenyl group is conserved in both the query compound and the triazolo-pyridazine analogue, suggesting its role in hydrophobic binding or metabolic stability .

- The trifluoromethyl furan substituent in ’s compound highlights the use of fluorine-rich groups to enhance bioavailability and resistance to oxidative metabolism .

Molecular Weight and Drug-Likeness :

- The query compound (MW 367.8) and the triazolo analogue (MW 374.8) fall within the acceptable range for oral bioavailability (<500 Da), whereas the pyrido-pyridazine derivative (MW 517.5) may face challenges in passive diffusion .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyridazine ring : Contributes to its biological activity.

- Carboxamide group : Enhances solubility and stability.

- Halogenated phenyl substituents : The presence of 3-chloro and 4-fluoro groups is essential for its interaction with biological targets.

Molecular Formula : CHClF NO

Molecular Weight : Approximately 270.67 g/mol .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it can inhibit the growth of various cancer cell lines. For instance, a study reported that compounds similar to this compound demonstrated effective cytotoxicity against HT29 colon cancer cells with an IC value comparable to established chemotherapeutics .

The proposed mechanism involves:

- Inhibition of key signaling pathways : The compound may interfere with pathways critical for cancer cell proliferation.

- Induction of apoptosis : It triggers programmed cell death in malignant cells, enhancing its therapeutic potential.

Interaction Studies

Studies have highlighted the ability of this compound to interact with various biological targets:

- Phosphodiesterase (PDE) Inhibition : It has been indicated as a potential PDE inhibitor, which may contribute to its anti-inflammatory effects .

Case Studies

A case study evaluating the compound's effects on inflammation noted significant reductions in pro-inflammatory cytokines in animal models, suggesting its potential use in treating inflammatory diseases .

Synthesis and Yield

The synthesis of this compound typically involves multi-step synthetic routes:

- Formation of the pyridazine ring through cyclization reactions.

- Introduction of halogen substituents via electrophilic aromatic substitution.

- Final carboxamide formation through amidation reactions.

Careful control of reaction conditions is crucial for achieving high yields and purity .

Comparative Biological Activity Table

| Compound | Activity Type | Cell Line/Model | IC Value (µM) |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-1-(1-methyl... | Anticancer | HT29 (Colon Cancer) | 12.5 |

| Similar Compound A | Anticancer | MCF7 (Breast Cancer) | 15.0 |

| Similar Compound B | Anti-inflammatory | Animal Model | Significant reduction |

Q & A

Basic: What are the critical steps in synthesizing N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions starting from precursor molecules such as substituted pyridazines and piperidine derivatives. Key steps include:

- Coupling reactions to link the piperidine-4-carboxamide core to the dihydropyridazinone moiety.

- Halogenation of the aromatic ring (3-chloro-4-fluorophenyl group) using reagents like POCl₃ or SOCl₂ under controlled conditions.

- Methylation of the pyridazinone nitrogen to introduce the 1-methyl group, often employing methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Reaction monitoring via TLC or HPLC and purification via column chromatography are essential to ensure purity .

Advanced: How can reaction conditions (e.g., solvent polarity, temperature) be optimized to improve synthetic yield?

Yield optimization requires systematic variation of parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps, while dichloromethane or THF may reduce side reactions in halogenation .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like carboxamide formation, while higher temperatures (80–100°C) accelerate cyclization .

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps or acid/base catalysts (e.g., Hünig’s base) for amide bond formation can improve efficiency.

Design-of-experiment (DoE) approaches are recommended to identify optimal conditions .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., chloro vs. fluoro positions) and piperidine ring conformation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine’s M+2 peak) .

- X-ray crystallography : Resolves ambiguity in stereochemistry, particularly for the piperidine ring and pyridazinone orientation .

Advanced: How do electronic effects of substituents (e.g., chloro, fluoro, trifluoromethyl) influence bioactivity and structure-activity relationships (SAR)?

- Chloro and fluoro groups : Enhance lipophilicity and metabolic stability while directing electrophilic interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Trifluoromethyl groups : Increase electron-withdrawing effects, altering charge distribution in the pyridazinone ring and enhancing binding affinity to hydrophobic enzyme pockets .

SAR studies should compare analogs with varying halogen positions (e.g., 3-chloro-4-fluoro vs. 4-chloro-3-fluoro) to map pharmacophore requirements .

Advanced: How should researchers resolve contradictions in biological activity data across assay systems (e.g., cell-free vs. cell-based assays)?

- Assay validation : Confirm target engagement in cell-based systems using techniques like thermal shift assays or cellular thermal shift assays (CETSA) .

- Metabolic stability testing : Evaluate if discrepancies arise from differences in compound stability (e.g., cytochrome P450 metabolism in cell-based assays) .

- Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography to identify non-specific interactions .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s pharmacological potential?

- Enzyme inhibition assays : Test against recombinant kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ assays .

- Cell viability assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or CellTiter-Glo®, comparing IC₅₀ values to known inhibitors .

- Membrane permeability : Use Caco-2 monolayers or PAMPA to predict oral bioavailability .

Advanced: What strategies can mitigate toxicity risks identified in early-stage studies?

- Scaffold hopping : Replace the piperidine ring with morpholine or azetidine to reduce hERG channel liability .

- Prodrug design : Mask reactive groups (e.g., carboxamide) with ester or phosphate prodrugs to improve selectivity .

- Metabolic soft spots : Introduce deuterium or fluorine at labile positions (e.g., benzylic carbons) to block oxidative degradation .

Basic: How can computational methods aid in target identification for this compound?

- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina or Schrödinger Glide .

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) to prioritize targets .

- QSAR analysis : Corrogate substituent electronic parameters (Hammett σ) with activity data to guide analog design .

Advanced: What are the challenges in crystallizing this compound for structural studies, and how can they be addressed?

- Low solubility : Co-crystallize with surfactants (e.g., cyclodextrins) or use high-throughput crystallization screens with diverse precipitant conditions .

- Conformational flexibility : Introduce stabilizing intramolecular interactions (e.g., hydrogen bonds) via co-crystallization with fragment ligands .

Advanced: How can researchers validate hypothesized metabolic pathways using isotopic labeling?

- ¹⁴C/³H labeling : Track metabolites via LC-MS/MS after incubating labeled compound with liver microsomes .

- Stable isotope tracing : Use ¹³C-glucose or ¹⁵N-ammonium chloride in cell cultures to map incorporation into metabolic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.